2-(Indolinylmethylene)indane-1,3-dione
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Overview
Description
2-(Indolinylmethylene)indane-1,3-dione is an organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of this compound consists of an indane-1,3-dione core with an indolinylmethylene substituent, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolinylmethylene)indane-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with an indoline derivative in the presence of a base such as piperidine or pyridine . The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Indolinylmethylene)indane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the indolinylmethylene group .
Scientific Research Applications
2-(Indolinylmethylene)indane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Indolinylmethylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions . Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Comparison with Similar Compounds
2-(Indolinylmethylene)indane-1,3-dione can be compared with other similar compounds, such as:
2-Arylidene-indan-1,3-dione derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Indanone derivatives: These compounds are structurally similar and are known for their use in medicinal chemistry and organic electronics.
The uniqueness of this compound lies in its specific indolinylmethylene substituent, which imparts distinct chemical and biological properties compared to other indane-1,3-dione derivatives .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethylidene)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-17-13-6-2-3-7-14(13)18(21)15(17)11-19-10-9-12-5-1-4-8-16(12)19/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZVZBXZUAODLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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